Cas no 477708-78-4 (4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine)
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine structure](https://ja.kuujia.com/images/noimg.png)
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine 化学的及び物理的性質
名前と識別子
-
- 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine
-
- MDL: MFCD02083166
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00875299-1g |
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]morpholine |
477708-78-4 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
abcr | AB296229-100 mg |
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]morpholine; . |
477708-78-4 | 100 mg |
€221.50 | 2023-07-20 | ||
abcr | AB296229-100mg |
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]morpholine; . |
477708-78-4 | 100mg |
€283.50 | 2025-02-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629672-1mg |
4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)morpholine |
477708-78-4 | 98% | 1mg |
¥499.00 | 2024-05-12 |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholineに関する追加情報
Introduction to Compound with CAS No. 477708-78-4 and Product Name: 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine
The compound with the CAS number 477708-78-4 and the product name 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates a pyrazole core with a morpholine moiety, both of which are well-documented for their pharmacological properties.
In recent years, the exploration of pyrazole derivatives has been extensively studied for their role in modulating various biological pathways. Pyrazole, a five-membered aromatic ring containing two nitrogen atoms, is known for its versatility in drug design. Its ability to act as a scaffold for binding to biological targets has made it a preferred choice for medicinal chemists. The presence of the 4-chlorophenyl group in this compound introduces additional electronic and steric properties that can influence its interactions with biological receptors, making it a promising candidate for further investigation.
The morpholine ring, on the other hand, is another key structural feature that contributes to the compound's pharmacological profile. Morpholine derivatives are widely recognized for their stability and bioavailability, making them suitable for oral administration. The combination of the pyrazole and morpholine moieties in 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine suggests potential applications in areas such as anti-inflammatory, anti-viral, and anti-cancer therapies.
Recent research has highlighted the importance of understanding the molecular interactions between small molecules and biological targets. Computational methods, including molecular docking and dynamic simulations, have been instrumental in predicting the binding affinities and mechanisms of action of such compounds. Studies have shown that the pyrazol-5-yl moiety can effectively interact with enzymes and receptors, modulating their activity. For instance, derivatives of pyrazole have been reported to inhibit kinases and other enzymes involved in cancer progression.
The 4-chlorophenyl substituent plays a crucial role in fine-tuning the pharmacokinetic properties of the compound. Chlorophenyl groups are known to enhance lipophilicity, which can improve membrane permeability and thus oral bioavailability. This feature is particularly important for drugs that require systemic delivery. Additionally, the chlorine atom can participate in hydrogen bonding or electrostatic interactions with biological targets, further enhancing binding affinity.
One of the most exciting aspects of this compound is its potential in oncology research. Pyrazole derivatives have been extensively studied for their anti-cancer properties. The ability of these compounds to inhibit key enzymes involved in cell proliferation and survival makes them attractive candidates for developing new chemotherapeutic agents. Preclinical studies have demonstrated that certain pyrazole-based molecules can induce apoptosis in cancer cells while sparing healthy cells.
The morpholine ring also contributes to the compound's potential therapeutic applications. Morpholine derivatives have been used in various drugs due to their ability to enhance solubility and stability. This property is particularly important for formulations intended for oral or parenteral administration. Furthermore, morpholine-based drugs have shown efficacy in treating conditions such as hypertension and gastrointestinal disorders.
In conclusion, 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine represents a promising candidate for further pharmaceutical development. Its unique structural features, combining a pyrazole core with a morpholine moiety and a 4-chlorophenyl substituent, make it an interesting molecule for exploring new therapeutic avenues. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties through structure-activity relationship studies.
477708-78-4 (4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine) Related Products
- 1900-41-0(2(1H)-Quinolinone, 8-chloro-4-hydroxy-)
- 1807382-16-6((E)-3-(7-Methoxy-1H-benzo[d]imidazol-5-yl)acrylic acid)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)
- 1393545-26-0(4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile)
- 946306-60-1(4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide)
- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)
- 2229121-84-8(tert-butyl N-1-(azetidin-3-yl)-3,3-dimethylbutan-2-ylcarbamate)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)
